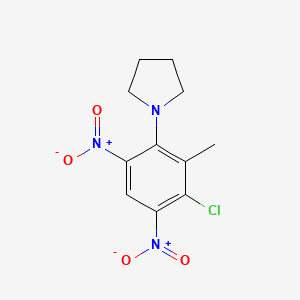
1-(3-Chloro-2-methyl-4,6-dinitrophenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-氯-2-甲基-4,6-二硝基苯基)吡咯烷是一种有机化合物,其分子式为C₁₁H₁₂ClN₃O₄。其特征在于吡咯烷环连接到一个苯基上,苯基被氯、甲基和二硝基取代。
准备方法
1-(3-氯-2-甲基-4,6-二硝基苯基)吡咯烷的合成通常涉及 3-氯-2-甲基-4,6-二硝基苯与吡咯烷的反应。该反应在受控条件下进行,以确保生成所需产物。 工业生产方法可能涉及优化反应参数,例如温度、溶剂和反应时间,以最大限度地提高产率和纯度 .
化学反应分析
1-(3-氯-2-甲基-4,6-二硝基苯基)吡咯烷会经历各种化学反应,包括:
亲核取代: 苯环上的氯原子可以在适当条件下被亲核试剂取代,从而形成不同的衍生物。
还原: 硝基可以使用还原剂(例如氢气,在催化剂存在下)还原为氨基。
氧化: 甲基可以在强氧化条件下被氧化为羧酸。
科学研究应用
1-(3-氯-2-甲基-4,6-二硝基苯基)吡咯烷在科学研究中具有多种应用:
化学: 它被用作合成更复杂有机分子的构建块。
生物学: 该化合物的衍生物因其潜在的生物活性而被研究,包括抗菌和抗癌活性。
医药: 正在进行研究以探索其作为药物中间体的潜力。
工业: 它被用于开发具有特定性能的新材料.
作用机制
1-(3-氯-2-甲基-4,6-二硝基苯基)吡咯烷的作用机制涉及其与特定分子靶标的相互作用。硝基可以生物还原形成反应性中间体,这些中间体与细胞成分相互作用,从而导致各种生物学效应。 吡咯烷环也可能通过影响其与靶蛋白的结合来调节该化合物的活性 .
相似化合物的比较
1-(3-氯-2-甲基-4,6-二硝基苯基)吡咯烷可以与其他类似化合物进行比较,例如:
1-(3-氯-2-甲基-4,6-二硝基苯基)哌啶: 类似的结构,但具有哌啶环而不是吡咯烷环。
1-(3-氯-2-甲基-4,6-二硝基苯基)吗啉: 包含吗啉环,这可能会改变其化学性质和生物活性。
1-(3-氯-2-甲基-4,6-二硝基苯基)吡咯: 具有吡咯环,导致不同的反应性和应用。
1-(3-氯-2-甲基-4,6-二硝基苯基)吡咯烷的独特性在于其特定的取代模式以及吡咯烷环的存在,它赋予了独特的化学和生物性质 .
属性
分子式 |
C11H12ClN3O4 |
|---|---|
分子量 |
285.68 g/mol |
IUPAC 名称 |
1-(3-chloro-2-methyl-4,6-dinitrophenyl)pyrrolidine |
InChI |
InChI=1S/C11H12ClN3O4/c1-7-10(12)8(14(16)17)6-9(15(18)19)11(7)13-4-2-3-5-13/h6H,2-5H2,1H3 |
InChI 键 |
XBIXCDGLUZJKMJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11682423.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11682426.png)
![Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B11682430.png)
![3-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11682434.png)
![Ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11682438.png)
![6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11682452.png)
![(5E)-3-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682456.png)
![4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,6-diiodophenoxy}methyl)benzoic acid](/img/structure/B11682461.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11682463.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682469.png)
![3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11682485.png)
![Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11682489.png)
![3-acetyl-1-(3-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11682497.png)
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11682498.png)
